molecular formula C9H5F4NO B8353393 Benzonitrile, 4-fluoro-2-(2,2,2-trifluoroethoxy)-

Benzonitrile, 4-fluoro-2-(2,2,2-trifluoroethoxy)-

Cat. No. B8353393
M. Wt: 219.14 g/mol
InChI Key: UTFLVQZYOKBDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851493B2

Procedure details

To a solution of 359 mg of trifluoroethanol in 3 mL of anhydrous tetrahydrofuran at 5° C. was slowly added 3.6 mL of a molar solution of potassium tert-butoxide in tert-butanol. The resulting solution was stirred for 30 minutes at 5° C. and slowly added to a solution of 500 mg of 2,4-difluoro-benzonitrile in 3 mL of anhydrous tetrahydrofuran at 5° C. The resulting mixture was stirred for 1 h at 5° C., then poured into water and extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (gradient from heptane 100 to heptane 90/ethyl acetate 10) to give 640 mg of 4-fluoro-2-(2,2,2-trifluoro-ethoxy)-benzonitrile as a white solid.
Quantity
359 mg
Type
reactant
Reaction Step One
[Compound]
Name
molar solution
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].CC(C)([O-])C.[K+].F[C:14]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:15]=1[C:16]#[N:17].O>O1CCCC1.C(O)(C)(C)C>[F:22][C:20]1[CH:21]=[CH:14][C:15]([C:16]#[N:17])=[C:18]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
359 mg
Type
reactant
Smiles
C(C(F)(F)F)O
Step Two
Name
molar solution
Quantity
3.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 minutes at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h at 5° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (gradient from heptane 100 to heptane 90/ethyl acetate 10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.